molecular formula C₁₄H₉ClF₃NO₇S B1142772 rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate CAS No. 1702668-58-3

rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate

Cat. No.: B1142772
CAS No.: 1702668-58-3
M. Wt: 427.74
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Description

rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate: is a chemical compound that has garnered interest in the field of pharmaceutical research. It is a derivative of Efavirenz, a well-known antiretroviral drug used in the treatment of HIV. The compound is characterized by the presence of hydroxyl groups at the 8th and 14th positions and a sulfate group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate typically involves multiple steps, starting from Efavirenz The hydroxylation at the 8th and 14th positions can be achieved through controlled oxidation reactions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deoxy derivatives.

Scientific Research Applications

rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the study of Efavirenz derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate involves its interaction with specific molecular targets. As a derivative of Efavirenz, it is likely to interact with the reverse transcriptase enzyme, inhibiting its activity and preventing the replication of HIV. The presence of hydroxyl and sulfate groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Efavirenz: The parent compound, widely used in HIV treatment.

    8-Hydroxy Efavirenz: A hydroxylated derivative with similar properties.

    14-Hydroxy Efavirenz: Another hydroxylated derivative.

    Efavirenz 8-O-Sulfate: A sulfate derivative without the 14-hydroxyl group.

Uniqueness

rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate is unique due to the presence of both hydroxyl and sulfate groups, which may confer distinct pharmacological properties and enhance its efficacy as an antiretroviral agent.

Properties

CAS No.

1702668-58-3

Molecular Formula

C₁₄H₉ClF₃NO₇S

Molecular Weight

427.74

Synonyms

6-Chloro-1,4-dihydro-4-[2-(1-hydroxycyclopropyl)ethynyl]-8-(sulfooxy)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one

Origin of Product

United States

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